3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)2-4(3-7)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBODJXCILPFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino group and a methoxycarbonyl group in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the cyclobutane ring.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride serves as a valuable building block for the development of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its versatile functional groups.
Biology
The compound is investigated for its biological activity, particularly its interactions with biomolecules. The amino group can participate in hydrogen bonding, while the methoxycarbonyl group may engage in esterification reactions. These interactions are crucial for modulating enzyme activity and receptor functions.
Medicine
Research is ongoing to explore its therapeutic potential, especially in drug development. Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting specific metabolic enzymes involved in cancer progression.
The biological activity of this compound is notable for several reasons:
- Anticancer Potential : Studies have shown that cyclobutane derivatives can inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders or enhancing drug efficacy .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Study Parameter | Findings |
|---|---|
| Cell Lines Tested | Various human cancer cell lines |
| Concentration Range | Micromolar concentrations |
| Mechanism | Induction of oxidative stress; mitochondrial dysfunction |
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. The findings revealed that derivatives of this compound showed promise as effective inhibitors, demonstrating significant growth inhibition in cancer cell lines while sparing healthy cells.
| Enzyme Target | Effectiveness |
|---|---|
| AKR1C1 | High inhibition |
| AKR1C3 | Moderate inhibition |
Mechanism of Action
The mechanism of action of 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and methoxycarbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on formula C₇H₁₀ClNO₄; †Calculated molecular weight; ‡Assumed formula based on substituents.
Structural and Functional Analysis
Substituent Effects Methoxycarbonyl (-COOMe) vs. Benzyloxy (-OCH₂Ph): The methoxycarbonyl group in the target compound provides moderate polarity compared to the benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. Trifluoromethyl (-CF₃) vs. Methoxycarbonyl (-COOMe): The trifluoromethyl substituent in 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a stronger electron-withdrawing group, likely increasing the acidity of the carboxylic acid (lower pKa) compared to the methoxycarbonyl analog .
In contrast, the target compound’s unsubstituted cyclobutane ring may allow greater conformational flexibility.
Hydrogen-Bonding and Solubility The aminomethyl group in cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride offers additional hydrogen-bonding sites, which could improve aqueous solubility compared to the target compound’s methoxycarbonyl group .
Pharmaceutical Relevance
- Hydrochloride salts (common across all compounds) enhance water solubility, critical for drug formulation. The benzyloxy and trifluoromethyl derivatives may be prioritized in CNS drug development due to their lipophilicity and metabolic stability, respectively .
Biological Activity
3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane derivative with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula and is characterized by the presence of both amino and methoxycarbonyl functional groups, which contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C7H11NO4·HCl |
| CAS Number | 2228692-94-0 |
| IUPAC Name | 3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid; hydrochloride |
| Solubility | Soluble in water |
| Stability | Stable under refrigeration |
The biological activity of this compound primarily involves its interaction with various biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the methoxycarbonyl group may participate in esterification reactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Antitumor Activity
Research indicates that derivatives of cyclobutane carboxylic acids, including this compound, exhibit antitumor properties. A study highlighted that certain cyclobutane derivatives inhibited respiration in cancer cells, suggesting potential as therapeutic agents against tumors .
Case Studies and Research Findings
- In Vitro Studies : Initial studies have shown that this compound can enter gliosarcoma cells via L-type transport mechanisms, indicating its potential as a radiotracer for imaging brain tumors . The uptake was reported at 8-10% ID per million cells.
- Comparative Analysis : When compared to other cyclobutane derivatives, this compound demonstrates unique solubility and stability characteristics due to its hydrochloride form. This enhances its usability in various biochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
